![molecular formula C12H10ClNO4 B2864246 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905810-50-6](/img/structure/B2864246.png)
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 5-position and a [(2-Chlorophenoxy)methyl] group at the 4-position .
科学的研究の応用
- Field : Agriculture/Botany
- Application : MCPA is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can damage cotton and other crop plants .
- Method : The study evaluated the effects of different concentrations of MCPA on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering, and boll stages .
- Results : MCPA exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity. It also caused significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages .
- Field : Analytical Chemistry
- Application : A method was described for the determination of five commonly used chlorophenoxy herbicides in plant material .
- Method : The compounds are extracted from macerated leaf tissue with acidified acetone and derivatized with pentafluorobenzyl bromide. The pentafluorobenzyl esters are then cleaned up using minicolumns containing Florisil prior to analysis by gas chromatography with electron capture detection .
- Results : This method was applied to the analysis of ornamental tree leaves affected by spray drift derived from aerial spraying of chlorophenoxy herbicides .
Plant Growth Regulation
Herbicide Analysis
- Field : Agriculture/Botany
- Application : This study evaluated different combinations of plant growth regulators to reduce MCPA-Na damage in cotton .
- Method : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MCPA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
- Results : Application of plant growth regulators decreased the MDA content, and increased chlorophyll, soluble protein content and protective enzyme activity, and alleviated MCPA-Na toxicity .
- Field : Food Safety/Analytical Chemistry
- Application : A kinetic-spectrophotometric method was developed for MCPA determination and applied for pesticide determination in baby tea and baby food samples .
- Method : This method is based on the inhibited effect of MCPA on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Co 2+ ion as catalyst in alkaline medium .
- Results : The method was successfully applied to determination of MCPA residues in baby tea and baby food samples .
Damage Reduction in Cotton
Trace Determination in Baby Food
- Field : Environmental Science
- Application : This study was designed to detect the impacts of MCPA on non-target aquatic macrophyte Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
- Method : H. verticillata was exposed to different MCPA concentrations for 7 days. At the end of the experiment, plant growth, pigments, H2O2 content, peroxidase activity (POD) and plant anatomy were compared .
- Results : Control plants exhibited the highest growth, and a growth decline was noted in parallel to MCPA exposure. MCPA induced chlorosis and oxidative stress in H. verticillata .
- Field : Environmental Science
- Application : The culture exclusively degraded the ®- (+)-isomer of the herbicide while the (S)- (−)-enantiomer remained unaffected .
- Method : The mecoprop-degrading community could also degrade 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid and racemic 2-phenoxypropionic acid .
- Results : The results of this study suggest that certain plant growth regulators could be used to alleviate MPCA-Na damage and maintain G. hirsutum yield .
Toxicity Evaluation
Herbicide Degradation
特性
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQIXVPWCUTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)
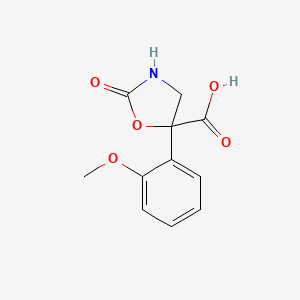
![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
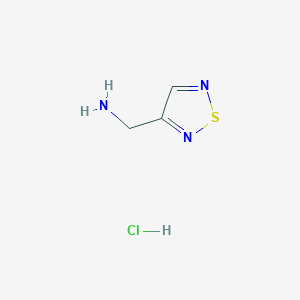
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)
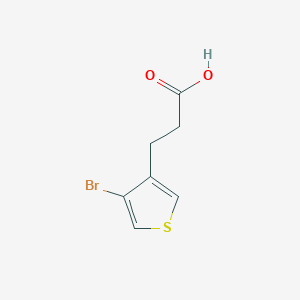
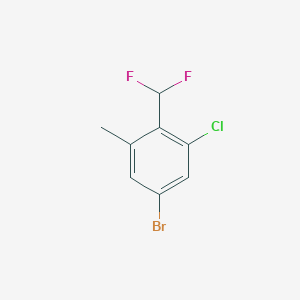
![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
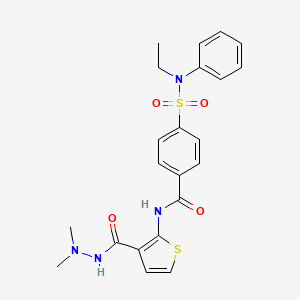
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)